ETHYL (2E)-2-{[5-(DIETHYLAMINO)FURAN-2-YL]METHYLIDENE}-5-[4-(DIMETHYLAMINO)PHENYL]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
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Overview
Description
Ethyl 2-{[5-(diethylamino)-2-furyl]methylene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2E)-2-{[5-(DIETHYLAMINO)FURAN-2-YL]METHYLIDENE}-5-[4-(DIMETHYLAMINO)PHENYL]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves a multi-step process. One common method includes the three-component condensation of ethyl acetoacetate, 1,3-thiazol-2-amine, and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . This reaction leads to the formation of the desired thiazolopyrimidine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[5-(diethylamino)-2-furyl]methylene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted products.
Scientific Research Applications
Ethyl 2-{[5-(diethylamino)-2-furyl]methylene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound may exhibit pharmacological activities, making it a candidate for drug development and therapeutic applications.
Industry: It can be used in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of ETHYL (2E)-2-{[5-(DIETHYLAMINO)FURAN-2-YL]METHYLIDENE}-5-[4-(DIMETHYLAMINO)PHENYL]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-(Dimethylamino)-5-phenyl-1,3-thiazol-4(5H)-one
- 5-[2-(Diethylamino)ethyl]-2-phenyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
- 5-[4-(Dimethylamino)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Uniqueness
Ethyl 2-{[5-(diethylamino)-2-furyl]methylene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific structure, which combines a thiazolopyrimidine core with various functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C27H32N4O4S |
---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
ethyl (2E)-2-[[5-(diethylamino)furan-2-yl]methylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C27H32N4O4S/c1-7-30(8-2)22-15-14-20(35-22)16-21-25(32)31-24(18-10-12-19(13-11-18)29(5)6)23(26(33)34-9-3)17(4)28-27(31)36-21/h10-16,24H,7-9H2,1-6H3/b21-16+ |
InChI Key |
HKZSVCHJFYCJLK-LTGZKZEYSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(O1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)N(C)C |
SMILES |
CCN(CC)C1=CC=C(O1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)N(C)C |
Canonical SMILES |
CCN(CC)C1=CC=C(O1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
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